

Structure and resonance stabilization of the triphenylmethyl anion.

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Compound of Interest		
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This technical guide provides a comprehensive overview of the core chemical principles governing the structure and stability of the triphenylmethyl anion. Understanding these fundamentals is crucial for professionals in fields where carbanion chemistry and resonance stabilization play a pivotal role, including organic synthesis and drug design.

Introduction

The triphenylmethyl anion, $(C_6H_5)_3C^-$, also known as the trityl anion, is a classic example of a resonance-stabilized carbanion. Its remarkable stability, compared to simpler alkyl anions, is a direct consequence of the delocalization of the negative charge from the central carbon atom across the three appended phenyl rings. This extensive conjugation is fundamental to its chemical properties and reactivity. Triphenylmethane, its conjugate acid, exhibits a significantly lower pKa than typical hydrocarbons, a direct consequence of the stability of its anionic form.[1] The anion is known to be red, a characteristic that arises from its electronic structure.[1]

Structure of the Triphenylmethyl Anion

The triphenylmethyl anion consists of a central sp²-hybridized carbon atom bonded to three phenyl groups. Due to significant steric hindrance between the ortho-hydrogens of the phenyl rings, a completely planar conformation is energetically unfavorable.[1] Consequently, the



phenyl rings are twisted out of the plane of the central carbon, adopting a propeller-like conformation. This deviation from planarity slightly reduces the orbital overlap for resonance, but the overall stabilization remains substantial.

While specific bond lengths and angles for the anion are not readily available in introductory literature, the geometry is a balance between maximizing π -orbital overlap for resonance and minimizing steric repulsion. The central carbon and the three carbons attached to it are expected to be nearly coplanar.

Resonance Stabilization

The pronounced stability of the triphenylmethyl anion is attributed to the delocalization of the lone pair of electrons on the central carbon atom into the π -systems of the three phenyl rings. This distribution of negative charge over ten carbon atoms (the central carbon and the ortho and para positions of each ring) significantly lowers the overall energy of the molecule.[2][3][4]

The resonance can be depicted by multiple contributing structures, with the negative charge residing on the ortho and para positions of each of the three rings. In total, there are ten major resonance contributors (including the initial structure).

Diagram of Resonance Structures

Caption: Resonance delocalization in the triphenylmethyl anion.

Quantitative Data

The stability of the triphenylmethyl anion is reflected in the physicochemical properties of its conjugate acid, triphenylmethane.



Property	Value	Reference(s)
pKa of Triphenylmethane	31-33	[1][5][6][7][8]
C-H Bond Dissociation Energy	81 kcal/mol	[1]
Molecular Formula	C19H16	[6]
Molecular Weight	244.33 g/mol	[6][7]
Melting Point	92-94 °C	[6][7]
Boiling Point	358-359 °C	[6][7]
Appearance	Colorless solid	[6]
Solubility in Water	Insoluble	[6]
Solubility in Organic Solvents	Soluble in nonpolar organic solvents	[1][6]

Spectroscopic Data for Triphenylmethane



¹H NMR (CDCl₃, 90 MHz)		
Chemical Shift (δ) ppm	Multiplicity	Assignment
7.10-7.35	Multiplet	15H, Aromatic Protons
5.54	Singlet	1H, Methine Proton
¹³ C NMR (CCl ₄)		
Chemical Shift (δ) ppm	Assignment	
144.1	Quaternary Carbon	_
129.5	Aromatic CH (ortho)	_
128.2	Aromatic CH (meta)	_
126.4	Aromatic CH (para)	_
56.8	Methine Carbon	
Mass Spectrometry (EI)		_
m/z	Relative Intensity (%)	Assignment
244	100.0	[M]+
167	85.8	[M-C ₆ H₅] ⁺
[9]		

Experimental Protocols

A. Synthesis of Triphenylmethane

A common method for the synthesis of triphenylmethane is the Friedel-Crafts reaction between benzene and chloroform using an aluminum chloride catalyst.[1]

- Materials: Benzene, chloroform, anhydrous aluminum chloride.
- Procedure:



- To a stirred solution of benzene, add anhydrous aluminum chloride in portions while maintaining a low temperature.
- Slowly add chloroform to the reaction mixture.
- After the addition is complete, allow the reaction to proceed at room temperature.
- Quench the reaction by carefully pouring the mixture onto ice and hydrochloric acid.
- Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent like ethanol.

B. Preparation of the Triphenylmethyl Anion

The triphenylmethyl anion can be prepared by the deprotonation of triphenylmethane using a strong base. A classic method involves the use of sodium metal.[1]

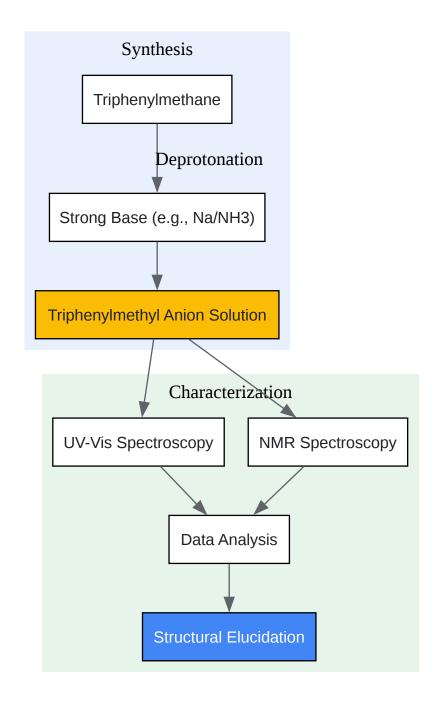
• Materials: Triphenylmethyl chloride, sodium metal, anhydrous solvent (e.g., diethyl ether or THF), crown ether (optional, to solubilize the sodium salt).

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add freshly cut sodium metal to the anhydrous solvent.
- Add a solution of triphenylmethyl chloride in the same solvent to the sodium dispersion.
- Stir the mixture at room temperature. The formation of the red-colored trityl sodium indicates the presence of the anion.
- The reaction proceeds via a single-electron transfer mechanism. The resulting sodium salt of the triphenylmethyl anion can be used in subsequent reactions.

Workflow for Synthesis and Characterization





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Caption: Synthesis and characterization workflow.

Conclusion

The triphenylmethyl anion serves as a quintessential model for understanding resonance stabilization in carbanions. Its structure, a propeller-shaped arrangement of three phenyl rings around a central anionic carbon, is a compromise between electronic stabilization and steric



demands. The extensive delocalization of the negative charge is quantitatively reflected in the acidity of its conjugate acid, triphenylmethane. The experimental protocols for its synthesis and the spectroscopic data of its precursor provide a solid foundation for further investigation and application in organic synthesis and medicinal chemistry.

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References

- 1. Triphenylmethane Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. allen.in [allen.in]
- 4. youtube.com [youtube.com]
- 5. Triphenylmethane and derivatives | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Triphenylmethane CAS#: 519-73-3 [m.chemicalbook.com]
- 8. triphenylmethane [chemister.ru]
- 9. benchchem.com [benchchem.com]
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